molecular formula C15H13NO B1504754 4-(Hydroxy(o-tolyl)methyl)benzonitrile CAS No. 944517-45-7

4-(Hydroxy(o-tolyl)methyl)benzonitrile

Cat. No.: B1504754
CAS No.: 944517-45-7
M. Wt: 223.27 g/mol
InChI Key: JIGFPFBDFWBPAN-UHFFFAOYSA-N
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Description

4-(Hydroxy(o-tolyl)methyl)benzonitrile is a benzonitrile derivative featuring a hydroxymethyl group substituted with an o-tolyl (2-methylphenyl) moiety at the para position of the benzonitrile core. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility.

Properties

IUPAC Name

4-[hydroxy-(2-methylphenyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-11-4-2-3-5-14(11)15(17)13-8-6-12(10-16)7-9-13/h2-9,15,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGFPFBDFWBPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678851
Record name 4-[Hydroxy(2-methylphenyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944517-45-7
Record name 4-[Hydroxy(2-methylphenyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(Hydroxy(o-tolyl)methyl)benzonitrile, with the CAS number 944517-45-7, is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxymethyl group attached to a benzonitrile structure, which contributes to its unique reactivity and interaction with biological systems. The molecular formula is C15H15NO, and its structural characteristics facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within cells. Preliminary studies suggest that it may act as an inhibitor or modulator of specific pathways involved in cellular signaling and metabolism. The presence of the hydroxymethyl group enhances its solubility and bioavailability, making it a candidate for further pharmacological exploration.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that the compound can scavenge free radicals effectively.

Cytotoxic Effects

Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. For instance, a study reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was also noted, suggesting potential applications in cancer therapy.

Anti-inflammatory Activity

Another significant aspect of the compound's biological profile is its anti-inflammatory activity. In animal models, it has been shown to reduce inflammatory markers and cytokine production in response to stimuli such as lipopolysaccharides (LPS). This effect indicates potential therapeutic applications in treating inflammatory diseases.

Study 1: Antioxidant Activity Evaluation

A study published in Molecules evaluated the antioxidant capacity of various derivatives of benzonitriles, including this compound. The results indicated that this compound exhibited a higher antioxidant capacity compared to other tested derivatives, making it a promising candidate for further development as an antioxidant agent .

Study 2: Cytotoxicity Against Cancer Cells

In a controlled laboratory setting, researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value indicating effective concentration levels for therapeutic use .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant free radical scavenging ability
CytotoxicityInduced apoptosis in MCF-7 breast cancer cells
Anti-inflammatoryReduced inflammatory markers in animal modelsNot available

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-(Hydroxy(o-tolyl)methyl)benzonitrile and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Properties/Applications
This compound o-Tolyl, hydroxymethyl C₁₅H₁₃NO 223.28 N/A Potential intermediate in drug synthesis; commercial availability discontinued .
4-Hydroxy-3-methylbenzonitrile 3-methyl, 4-hydroxy C₈H₇NO 133.15 15777-70-5 Simpler structure; mp not reported. Used in materials science and as a synthetic precursor .
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile 3-chlorophenyl, hydroxymethyl C₁₄H₁₀ClNO 243.69 186000-52-2 Chlorine substituent enhances electrophilicity; used in corrosion inhibition studies .
4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile 3-fluorophenyl, hydroxymethyl C₁₄H₁₀FNO 227.24 944648-35-5 Fluorine improves metabolic stability; explored in medicinal chemistry .
4-[Hydroxy(4H-1,2,4-triazol-4-ylamino)methyl]benzonitrile Triazole, hydroxymethyl C₁₀H₈N₆O 228.21 N/A Triazole moiety enhances hydrogen-bonding capacity; studied for supramolecular applications .
4-[(4′-Dimethylamino)-1-(4″-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile oxalate Complex amino-fluorophenyl derivative C₂₀H₂₂FN₃O₃·C₂H₂O₄ 457.44 717133-32-9 Pharmaceutical intermediate (API); demonstrates role in drug development .

Structural and Functional Comparisons

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): Chlorine and fluorine substituents (CAS 186000-52-2 and 944648-35-5) increase polarity and reactivity, making these derivatives suitable for applications requiring strong intermolecular interactions, such as corrosion inhibitors or drug candidates . Triazole Moieties: The introduction of a 1,2,4-triazole ring (e.g., C₁₀H₈N₆O) introduces hydrogen-bonding sites, enhancing solubility and stability in biological systems .
  • Synthetic Routes: Most analogs are synthesized via condensation reactions. For example, triazole derivatives form by reacting formylbenzonitriles with 4-amino-1,2,4-triazole under mild conditions (room temperature to 50°C) .
  • Applications :

    • Pharmaceuticals : Complex derivatives like CAS 717133-32-9 are APIs, highlighting the benzonitrile scaffold’s utility in drug design .
    • Materials Science : Simpler derivatives (e.g., 4-Hydroxy-3-methylbenzonitrile) serve as precursors for polymers or agrochemicals .

Physical and Spectroscopic Data

  • Melting Points : While data for the target compound is unavailable, related compounds exhibit a wide range:
    • Triazole derivative (C₁₀H₈N₆O): mp 115°C .
    • Pyrrole-carbonyl benzonitrile analog: mp 234–236°C .
  • Spectroscopy :
    • NMR/IR : Hydroxy and nitrile groups in all derivatives show characteristic peaks (e.g., nitrile C≡N stretch at ~2200 cm⁻¹ in IR; aromatic protons at 6.5–8.5 ppm in ¹H NMR) .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 405.1912 for a pyrrole-carbonyl derivative) confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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